molecular formula C14H29Br B565775 1-Bromotetradecane-D29 CAS No. 347841-80-9

1-Bromotetradecane-D29

Cat. No. B565775
M. Wt: 306.467
InChI Key: KOFZTCSTGIWCQG-AUFKXYATSA-N
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Description

1-Bromotetradecane-D29 is the deuterium labeled 1-Bromotetradecane . It has been used in the synthesis of tetradecylferrocene, cationic and zwitterionic gemini surfactants .


Synthesis Analysis

1-Bromotetradecane is synthesized from 1-tetradecanol by bromination . The 1-tetradecanol is added to the reaction pot, and the sulfuric acid is added dropwise with stirring, and the stirring is continued for half an hour after the addition .


Molecular Structure Analysis

The molecular formula of 1-Bromotetradecane-D29 is C14D29Br . The molecular weight is 306.46 . The SMILES string representation is BrC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H]) .


Chemical Reactions Analysis

As an alkylating agent, 1-Bromotetradecane reacts with nucleophiles, such as amines or thiols, to form carbon-nitrogen or carbon-sulfur bonds . This allows for the modification of organic molecules, leading to the synthesis of new compounds with desired properties .


Physical And Chemical Properties Analysis

1-Bromotetradecane-D29 is a liquid at room temperature . It has a refractive index of n20/D 1.460 . The density is 0.932 g/mL at 25 °C . It has a boiling point of 175-178 °C/20 mmHg and a melting point of 5-6 °C .

Scientific Research Applications

  • Alternative Forming Fluid for TRISO Fuel Kernel Production

    • In nuclear materials research, 1-bromotetradecane is considered a potential non-hazardous alternative forming fluid for TRISO fuel kernel production in Very High Temperature Reactors (VHTR). It shows promise in replacing trichloroethylene (TCE), thereby improving the economics of TRISO fuel kernel production due to its non-hazardous nature and effective formation of satisfactory fuel kernels (Baker et al., 2013).
  • Synthesis of Tetradecyl Dimethyl Hydroxyethyl Ammonium Bromide

    • In the field of materials research, bromotetradecane has been used as a raw material for synthesizing Tetradecyl Dimethyl Hydroxyethyl Ammonium Bromide (TMDAB) by a solvent-free process. The study found that TMDAB, derived from bromotetradecane, has good performance solubility properties, foaming, and emulsification, indicating its potential utility in various industrial applications (Chen Yueka, 2013).
  • Carbazole-Based Macrocycle Preparation

    • In organic chemistry, bromotetradecane is used in the preparation of carbazole-based macrocycles, indicating its role in the synthesis of complex organic structures that can have applications in various chemical processes and materials science (Wei Zhang et al., 2007).
  • Study of Mycobacteriophage D29 Aerosol

    • Bromotetradecane-D29 is involved in the study of the effects of aerosol generation and sampling on the culturability of mycobacteriophage D29. This research is significant in understanding the potential application of D29 aerosol in tuberculosis treatment (Ke-yang Liu et al., 2011).
  • Thermophysical Properties Analysis

    • Studies on 1-bromotetradecane have focused on its thermophysical properties like isobaric heat capacity and isothermal compressibility, which are essential for understanding its behavior in different temperature conditions, relevant for various scientific and industrial applications (Korotkovskii et al., 2016).
  • Effects on Raman Analysis of Liquid Aerosols

    • Research involving 1-bromotetradecane has examined its impact on the Raman analysis of liquid aerosols, specifically its interaction with morphology-dependent resonances, which is significant in understanding aerosol chemistry and applications in atmospheric sciences (C. L. Aardahl et al., 1996).

Safety And Hazards

1-Bromotetradecane-D29 is a highly flammable liquid and should be handled with care . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration . If ingested, do NOT induce vomiting, never give anything by mouth to an unconscious person, drink plenty of water, and if possible drink milk afterwards .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZTCSTGIWCQG-AUFKXYATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120640
Record name 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromotetradecane-D29

CAS RN

347841-80-9
Record name 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347841-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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